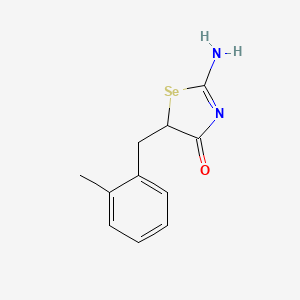
2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one is a heterocyclic compound that contains selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one typically involves the reaction of 2-methylbenzylamine with selenium dioxide and a suitable carbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including the purification of intermediates and final product using techniques such as recrystallization, chromatography, and distillation. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biology: It is investigated for its role in biological systems, particularly in selenium metabolism and enzyme function.
Mechanism of Action
The mechanism of action of 2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one involves its interaction with biological molecules such as proteins and nucleic acids. The selenium atom can form covalent bonds with sulfur-containing amino acids, affecting the structure and function of enzymes. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
- 2-Imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
- 2-Imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
Uniqueness
2-Imino-5-(2-methylbenzyl)-1,3-selenazolidin-4-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. The selenium atom enhances the compound’s reactivity and potential therapeutic applications, making it a valuable target for further research.
Properties
Molecular Formula |
C11H12N2OSe |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
2-amino-5-[(2-methylphenyl)methyl]-1,3-selenazol-4-one |
InChI |
InChI=1S/C11H12N2OSe/c1-7-4-2-3-5-8(7)6-9-10(14)13-11(12)15-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |
InChI Key |
QCHHDZOBOIYUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)N=C([Se]2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11501255.png)
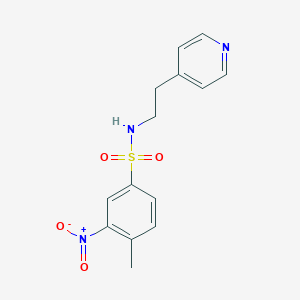
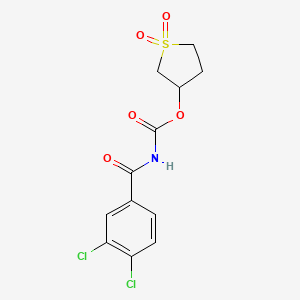
![5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol](/img/structure/B11501266.png)

![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide](/img/structure/B11501281.png)
![3-[4-(Cyclopentyloxy)phenyl]-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B11501287.png)
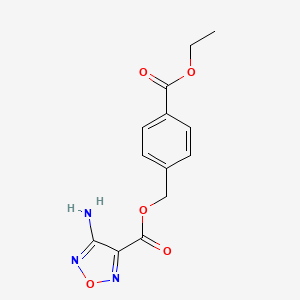
![5-[(4-Methoxyphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11501298.png)
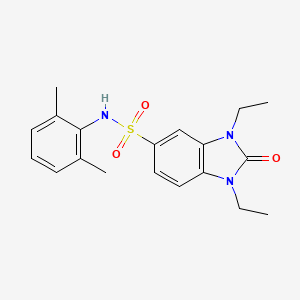
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-3-methylbenzamide](/img/structure/B11501320.png)
![5-(2-chlorophenyl)-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11501321.png)
![Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11501328.png)
![4-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11501335.png)
